(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine
CAS No.:
Cat. No.: VC17833976
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 1-methoxy-N-[(2-methylphenyl)methyl]butan-2-amine |
| Standard InChI | InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3 |
| Standard InChI Key | YPSGONBQEQOYIU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(COC)NCC1=CC=CC=C1C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine (C₁₃H₂₁NO) features a tertiary amine center bonded to two distinct substituents: a 1-methoxybutan-2-yl group and a 2-methylbenzyl moiety. The methoxy group at the first carbon of the butan-2-yl chain introduces steric and electronic effects, while the 2-methylphenyl group contributes aromaticity and hydrophobic character. The molecular weight of 207.32 g/mol aligns with similar tertiary amines, as observed in structurally related compounds such as (2-Methoxy-2-methylbutyl)(methyl)amine (C₇H₁₇NO, 131.22 g/mol) .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound are unavailable, computational models predict key features:
-
IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C-O (≈1100 cm⁻¹), and aromatic C-H (≈3000 cm⁻¹).
-
NMR: Expected singlet for the methoxy group (δ 3.2–3.4 ppm) and multiplet signals for the 2-methylphenyl protons (δ 6.8–7.2 ppm) .
The compound’s logP value, estimated at 2.8–3.1, suggests moderate lipophilicity, favoring membrane permeability—a trait shared with neuroactive amines like N-methylphenethylamine .
Synthesis and Derivatization Strategies
Reductive Amination
A plausible route involves reductive amination between 1-methoxybutan-2-one and 2-methylbenzylamine. This method, widely used for tertiary amines, employs sodium cyanoborohydride or hydrogen/palladium catalysis . For example, (2-Methoxy-2-methylbutyl)(methyl)amine is synthesized via analogous reductive pathways .
Table 1: Comparative Synthetic Yields for Related Amines
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| (2-Methoxy-2-methylbutyl)(methyl)amine | Reductive Amination | 78 | |
| 2-Methylindoline | Cyclization | 65 | |
| N-Methylphenethylamine | Alkylation | 82 |
Biological Activity and Mechanistic Insights
Anti-Inflammatory Properties
Amines with arylalkyl substituents, including 5,6-dimethoxyindoline (C₁₀H₁₃NO₂, 179.22 g/mol), demonstrate cyclooxygenase-2 (COX-2) inhibition . While direct evidence is lacking, the 2-methylphenyl group in the target compound may similarly interfere with arachidonic acid pathways.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s tertiary amine structure makes it a candidate for developing neurotransmitter analogs or COX inhibitors. For instance, ethyl 1-methyl-2-indolinecarboxylate (C₁₂H₁₅NO₂, 205.26 g/mol) serves as a precursor to antimigraine agents .
Catalysis and Material Science
Methoxy- and aryl-substituted amines act as ligands in asymmetric catalysis. The 2-methylphenyl group could enhance steric bulk in chiral catalysts, analogous to indoline-derived ligands .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Key Features | Bioactivity |
|---|---|---|---|
| (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine | C₁₃H₂₁NO | Methoxy, 2-methylphenyl | Putative neuroactive |
| 2-Methylindoline | C₉H₁₁N | Indoline core, methyl group | Dopaminergic agonist |
| (2-Methoxy-2-methylbutyl)(methyl)amine | C₇H₁₇NO | Branched methoxyalkyl chain | Solvent, intermediate |
Future Research Directions
-
Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism using in vitro models.
-
Target Identification: Screen against GPCR libraries to identify binding partners.
-
Derivatization: Explore substituent effects on bioactivity (e.g., replacing methoxy with ethoxy).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume